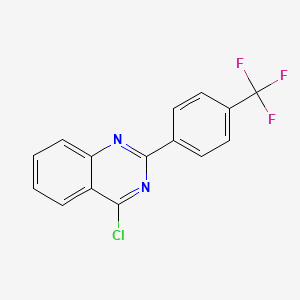
4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethylphenyl group at the 2-position of the quinazoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 4-chloro-3-nitrobenzoic acid with 4-(trifluoromethyl)aniline under specific conditions to form the desired quinazoline derivative . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline undergoes various chemical reactions, including:
Substitution: The chloro group at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline include:
- 4-Chloro-2-(2-(trifluoromethyl)phenyl)quinazoline
- 4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazoline
- 4-(4-Methylphenoxy)phenylquinazoline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Biological Activity
4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and infectious diseases. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Overview of Quinazolines
Quinazolines are a class of nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. They exhibit a wide range of activities including anticancer, antiviral, antibacterial, and anti-inflammatory effects. The structural features of quinazolines often correlate with their biological activities, making them valuable in drug discovery efforts .
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, typically involving the chlorination and trifluoromethylation of precursor compounds. For instance, starting from commercially available 2-amino benzoic acid, various synthetic routes have been developed to yield this compound effectively .
Anticancer Properties
Quinazoline derivatives, including this compound, have shown promising anticancer activity. Studies indicate that quinazolines can inhibit key signaling pathways involved in cancer cell proliferation. Specifically, compounds targeting the epidermal growth factor receptor (EGFR) have demonstrated significant antitumor effects. For example:
- Inhibition of EGFR : Compounds similar to this compound exhibit IC50 values in the low nanomolar range against various cancer cell lines, indicating potent inhibitory activity against EGFR .
- Cytotoxicity Studies : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that these compounds can induce apoptosis and inhibit cell growth effectively .
Antimalarial Activity
Research has also explored the antimalarial potential of quinazoline derivatives. For instance, hybrid compounds containing quinazoline moieties have been evaluated for their activity against Plasmodium falciparum strains. Notably:
- In vitro Efficacy : Several synthesized hybrids demonstrated enhanced potency compared to standard treatments like chloroquine, with selectivity indices indicating favorable profiles against resistant strains .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chloro and trifluoromethyl at strategic positions enhances binding affinity to target receptors like EGFR and vascular endothelial growth factor receptor (VEGFR) .
- Substituent Effects : Variations in substituents on the quinazoline ring significantly influence biological activity. For example, modifications at the C-6 or C-7 positions can improve water solubility and enhance therapeutic efficacy against various cancers .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimalarial Efficacy :
Properties
Molecular Formula |
C15H8ClF3N2 |
|---|---|
Molecular Weight |
308.68 g/mol |
IUPAC Name |
4-chloro-2-[4-(trifluoromethyl)phenyl]quinazoline |
InChI |
InChI=1S/C15H8ClF3N2/c16-13-11-3-1-2-4-12(11)20-14(21-13)9-5-7-10(8-6-9)15(17,18)19/h1-8H |
InChI Key |
GHRPXXXRZYEBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















